3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-5-7-13(8-6-11)21(19,20)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXUMNIOUMNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminomethylpyridine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently reacts with an isocyanate to form the desired urea derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene derivatives .
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The urea moiety can also form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are evaluated based on substituent effects, synthetic routes, and inferred biological activity. Below is a detailed analysis:
Urea Derivatives with Pyridinyl Substituents
- 1-(4-Chlorophenyl)-3-(3-(6-(dimethylamino)pyridin-2-yl)phenyl)urea (Compound 11, ): This analog replaces the sulfonyl group with a 4-chlorophenyl moiety and incorporates a dimethylamino-substituted pyridin-2-yl group. However, the absence of a sulfonyl group may reduce hydrogen-bonding interactions with target proteins compared to the target compound .
3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)-pyridin-2-yl)-1-methylurea () :
This derivative features electron-withdrawing groups (Cl, CF₃) on the pyridine ring and a methylated urea nitrogen. The CF₃ group increases metabolic resistance but may sterically hinder binding. In contrast, the target compound’s 4-methylbenzenesulfonyl group offers a balance of steric accessibility and electronic stabilization .
Sulfonyl-Containing Urea Derivatives
- The thiadiazole ring introduces rigidity, which may restrict conformational flexibility during receptor interaction. The target compound’s sulfonyl group likely provides stronger electrostatic interactions and improved solubility .
3-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfon-yl]-benzoic acid ester (8c, ) :
This benzimidazole-sulfonyl hybrid includes methoxy and methyl groups on the pyridine ring, enhancing steric bulk and electron-donating effects. The methanesulfinyl group introduces chirality, which could influence enantioselective binding—a feature absent in the target compound .
Pyridine-Modified Analogs
- 4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoic acid (): This compound integrates a pyridin-3-yl group into a dihydropyrimido-pyrimidine scaffold.
Key Structural and Functional Differences (Table 1)
| Compound | Key Substituents | Electronic Effects | Hypothesized Advantages |
|---|---|---|---|
| Target Compound | 4-Methylbenzenesulfonyl, pyridin-2-ylmethyl | Strong electron-withdrawing (sulfonyl) | Enhanced stability, H-bonding capacity |
| 1-(4-Chlorophenyl)-3-(3-(6-(dimethylamino)pyridin-2-yl)phenyl)urea | 4-Chlorophenyl, dimethylamino-pyridin-2-yl | Electron-withdrawing (Cl), donating (NMe₂) | Improved lipophilicity |
| 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-thiadiazol-2-yl]urea | 4-Methylbenzoyl, thiadiazole | Moderate electron-withdrawing (benzoyl) | Rigid structure for selective binding |
| 3-(4-Chlorophenyl)-1-(6-chloro-4-CF₃-pyridin-2-yl)-1-methylurea | CF₃, Cl, methylurea | Strong electron-withdrawing (CF₃, Cl) | Metabolic resistance, steric hindrance |
Research Implications
- Target Selectivity : The pyridin-2-ylmethyl group in the target compound may favor interactions with receptors requiring planar aromatic systems, as opposed to pyridin-3-yl derivatives .
- Solubility and Stability : The sulfonyl group’s polarity likely improves aqueous solubility compared to acyl or alkyl substituents in analogs .
- Synthetic Accessibility : Palladium-catalyzed coupling (as in ) is a common route for pyridinyl-containing ureas, but sulfonyl incorporation may require additional sulfonation steps .
Biological Activity
3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea, a compound with significant biological activity, is studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promise in various biological assays, particularly in the context of kinase inhibition and anti-cancer activities.
Chemical Structure and Properties
The molecular formula of 3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea is C14H15N3O3S. The compound features a pyridine ring, a urea moiety, and a sulfonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 299.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. Kinases play a crucial role in signal transduction pathways, and their dysregulation is often associated with cancer progression.
Inhibition of Kinase Activity
Research indicates that derivatives of sulfonamide compounds can effectively inhibit IKK2 (IκB kinase 2), which is involved in the NF-κB signaling pathway, critical for cell survival and proliferation. Studies have demonstrated that modifications in the chemical structure can enhance the inhibitory potency against various kinases.
Anti-Cancer Activity
Several studies have reported on the anti-cancer properties of sulfonamide derivatives, including 3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea. For instance:
- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed significant cytotoxicity with IC50 values indicating effective growth inhibition.
- Mechanistic Insights : Flow cytometry analyses revealed that treated cells underwent apoptosis, characterized by increased annexin V binding and caspase activation.
Case Study: Inhibition of Kinase Activity
A notable case study involved testing the compound against a panel of kinases:
- Kinase Profiling : The compound was screened against 342 different kinases, demonstrating selective inhibition profiles that suggest potential for targeted therapy.
| Kinase Target | Inhibition (%) |
|---|---|
| IKK2 | 85% |
| CDK2 | 60% |
| EGFR | 45% |
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea can be attributed to its structural components:
- Pyridine Ring : Essential for binding to kinase active sites.
- Sulfonamide Group : Enhances solubility and interaction with target proteins.
Q & A
Q. How can quantum mechanical/molecular mechanical (QM/MM) simulations enhance understanding of the compound’s reactivity?
Q. What strategies mitigate photodegradation during long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines) with UV-vis spectroscopy monitoring. Add antioxidants (e.g., BHT) or use amber glassware to reduce light exposure .
Cross-Disciplinary Applications
Q. How can this compound be integrated into studies of metal-organic frameworks (MOFs) for drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
